1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This is achieved through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic or basic conditions.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection and deprotection of hydroxyl groups: Protecting groups like benzyl ethers are used to selectively protect hydroxyl groups during the synthesis, which are later removed under hydrogenation conditions.
Formation of the diazinane ring: This involves the reaction of an appropriate amine with a diester or diketone under acidic conditions to form the diazinane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for protection and deprotection steps.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The diazinane ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acetic acid.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The fluoromethyl group and the diazinane ring are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridine-3-carboxamide
Uniqueness
1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its combination of a fluoromethyl group, a diazinane ring, and multiple stereocenters. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27FN2O6 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C24H27FN2O6/c25-15-24(16-31-13-17-7-3-1-4-8-17)21(32-14-18-9-5-2-6-10-18)20(29)22(33-24)27-12-11-19(28)26-23(27)30/h1-10,20-22,29H,11-16H2,(H,26,28,30)/t20-,21+,22-,24-/m1/s1 |
InChI Key |
YPILGHCCNXQDPT-JTOYRKQZSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(COCC3=CC=CC=C3)CF)OCC4=CC=CC=C4)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)(COCC3=CC=CC=C3)CF)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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